Product packaging for 4-Methyl-4E-hexen-3-one(Cat. No.:)

4-Methyl-4E-hexen-3-one

Cat. No.: B12112984
M. Wt: 112.17 g/mol
InChI Key: LJQNVNNQRWKTJP-GQCTYLIASA-N
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Description

Alpha,beta-unsaturated ketones, commonly referred to as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a delocalized π-electron system, which imparts unique reactivity to these molecules. The conjugated system allows for 1,4-addition reactions (conjugate or Michael additions), where nucleophiles attack the β-carbon, in addition to the expected 1,2-addition to the carbonyl carbon. This dual reactivity makes enones exceptionally versatile intermediates in the construction of complex molecular architectures.

The reactivity of enones can be finely tuned by the substituents on the α and β carbons, making them ideal substrates for a wide array of chemical transformations. They are staple building blocks in many named reactions, including the Michael reaction, the Robinson annulation, and various cycloaddition reactions like the Diels-Alder reaction. The ability to introduce new functional groups and stereocenters with a high degree of control has solidified the importance of enones in the synthesis of natural products, pharmaceuticals, and advanced materials.

4-Methyl-4E-hexen-3-one, with its specific substitution pattern, serves as an interesting model compound for studying the nuances of enone reactivity. The presence of a methyl group at the 4-position and an ethyl group attached to the carbonyl influences the steric and electronic properties of the conjugated system. This substitution can affect the regioselectivity of nucleophilic attack and the stereochemical outcome of reactions.

As a synthetic intermediate, this compound provides a six-carbon framework that can be elaborated into more complex structures. For instance, the conjugate addition of organocuprates or other soft nucleophiles can be used to introduce a substituent at the 5-position, while the carbonyl group can undergo reactions such as reduction, olefination, or addition of organometallic reagents. The stereoselective reduction of the ketone or the double bond can also be explored to generate chiral building blocks.

While dedicated research on this compound is not as prevalent as for other enones, its structural features suggest several potential research avenues. A key area of investigation is the development of new catalytic asymmetric methods for reactions involving this and similar enones. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science, and the development of chiral catalysts for the conjugate addition to or reduction of such enones is a vibrant field of research.

Furthermore, the application of this compound in the synthesis of biologically active molecules and natural products remains an area with potential for exploration. Its structural motif could be a key component in the synthesis of pheromones, flavor and fragrance compounds, or pharmaceutical intermediates. Future research may also focus on its use in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
IUPAC Name(4E)-4-Methylhex-4-en-3-one
CAS Number52883-78-0

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopic TechniqueCompoundKey Data Points
Mass Spectrometry (EI)5-Methyl-4-hexen-3-one (Isomer)m/z: 112 (M+), 83, 55, 43. nist.gov
¹³C NMR4-Hepten-3-one, 4-methyl- (Related)Data available in spectral databases. spectrabase.com
IR Spectroscopy4-Hexen-3-one (B1236432) (Related)Data available in spectral databases. nih.gov
¹H NMR4-Hexen-3-one (Related)Data available in spectral databases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B12112984 4-Methyl-4E-hexen-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-4-methylhex-4-en-3-one

InChI

InChI=1S/C7H12O/c1-4-6(3)7(8)5-2/h4H,5H2,1-3H3/b6-4+

InChI Key

LJQNVNNQRWKTJP-GQCTYLIASA-N

Isomeric SMILES

CCC(=O)/C(=C/C)/C

Canonical SMILES

CCC(=O)C(=CC)C

Origin of Product

United States

Nomenclature and Isomerism of 4 Methyl 4e Hexen 3 One

Systematic IUPAC Nomenclature Principles Applied to Enone Structures

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a unique and unambiguous name for every distinct structure. wikipedia.orgcuyamaca.edu For enones like 4-Methyl-4E-hexen-3-one, the nomenclature is determined by identifying the principal functional group and the parent hydrocarbon chain.

According to IUPAC guidelines, the ketone functional group takes precedence over the alkene. uiuc.edulibretexts.org Therefore, the parent chain is numbered to assign the lowest possible locant to the carbonyl carbon. The name of the corresponding alkane is modified by replacing the "-e" ending with "-one" to denote the ketone. The position of the carbonyl group is indicated by a number preceding this suffix.

The presence of a carbon-carbon double bond is indicated by changing the "-an-" infix of the alkane name to "-en-". wikipedia.org Its position is also designated with a number. For this compound, the parent chain is a hexane. The ketone is at position 3, and the double bond is at position 4. A methyl group is present as a substituent at position 4. The "E" designation specifies the stereochemistry of the double bond, which will be discussed in the following section. Combining these elements results in the systematic IUPAC name: (E)-4-methylhex-4-en-3-one . nih.gov

ComponentIUPAC RuleApplication to this compound
Parent Chain Longest carbon chain containing the principal functional group.Hexane (6 carbons)
Principal Functional Group Ketone takes precedence over alkene.Suffix: "-one"
Numbering Lowest number to the principal functional group (ketone).Carbonyl at C3
Unsaturation Indicated by the "-en-" infix.Double bond at C4
Substituents Named and numbered as prefixes.Methyl group at C4
Stereochemistry Indicated by E/Z prefix.(E) configuration
Final Name (Stereochemistry)-Substituent-Parent Chain-Unsaturation-Suffix(E)-4-methylhex-4-en-3-one

Geometric Isomerism (E/Z Configuration) and Stereochemical Implications for this compound

The presence of a double bond in 4-methyl-4-hexen-3-one leads to the possibility of geometric isomerism. This arises from the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com The two possible isomers are designated as E and Z, based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org

For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). libretexts.org

In the case of 4-methyl-4-hexen-3-one, at carbon-4, the methyl group has a higher priority than the C3 of the ketone group. At carbon-5, the ethyl group has a higher priority than the hydrogen atom. In the E-isomer, the methyl group and the ethyl group are on opposite sides of the double bond.

Stereoelectronic Effects Influencing Isomer Stability

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgscribd.com These effects can influence the relative stability of geometric isomers. In conjugated systems like enones, the planarity of the molecule allows for delocalization of π-electrons across the C=C and C=O bonds. fiveable.me

The stability of the E and Z isomers of 4-methyl-4-hexen-3-one is influenced by a combination of steric and electronic factors. Steric hindrance between bulky substituents can destabilize an isomer. Electronic effects, such as hyperconjugation and dipole-dipole interactions, also play a crucial role. The specific stability of the E versus the Z isomer would depend on the interplay of these factors, with the E isomer often being more stable in acyclic systems to minimize steric strain between larger substituents.

Isomer Separation and Purity Considerations

The separation of E and Z isomers can be challenging due to their similar physical properties. However, differences in their polarity and shape can be exploited for separation by chromatographic techniques. researchgate.netresearchgate.net Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. nih.gov In some cases, silica (B1680970) gel impregnated with silver nitrate (B79036) can be used, as the silver ions interact differently with the π-bonds of the E and Z isomers, facilitating their separation. researchgate.netgoogle.com

The purity of each isomer is crucial, as their chemical and biological properties can differ. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and quantify the individual isomers in a mixture. nih.gov

Structural Isomers and Analogues of Hexenones

Structural isomers have the same molecular formula but different connectivity of atoms. quora.com For the molecular formula of 4-methyl-4-hexen-3-one, C7H12O, numerous structural isomers exist. These can include other hexenones with different positions of the double bond, methyl group, or carbonyl group. For instance, 4-methyl-1-hexen-3-one is a structural isomer. uni.lu Other possibilities include cyclic structures containing a ketone or an alcohol functional group.

Analogues are compounds that are structurally similar to the parent compound. Analogues of 4-methyl-4-hexen-3-one would include other enones with varying alkyl substituents on the carbon chain. For example, 4-hexen-3-one (B1236432) is a simpler analogue without the methyl substituent. sigmaaldrich.comthegoodscentscompany.com These structural modifications can lead to significant changes in the physical, chemical, and sensory properties of the compounds.

Compound NameMolecular FormulaRelationship to this compound
(Z)-4-methyl-4-hexen-3-oneC7H12OGeometric Isomer
4-methyl-1-hexen-3-oneC7H12OStructural Isomer
4-hexen-3-oneC6H10OAnalogue
4-methylhexan-3-oneC7H14OSaturated Analogue

Synthetic Methodologies for 4 Methyl 4e Hexen 3 One

Retrosynthetic Analysis Strategies for 4-Methyl-4E-hexen-3-one

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnections are plausible, highlighting different bond formations as the key strategic steps.

A primary disconnection can be made at the α,β-carbon-carbon double bond, suggesting an Aldol (B89426) condensation pathway. This approach identifies butan-2-one and acetaldehyde (B116499) as potential precursors. pnas.orgopenstax.org The carbon-carbon bond between C4 and C5 is another logical point for disconnection, pointing towards olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.commasterorganicchemistry.comwikipedia.org This strategy would involve an ylide derived from a propyl group and a 2-ketone fragment containing the ethyl group.

Further analysis can envision the formation of the carbon-oxygen double bond late in the synthesis. Disconnecting the C3-O bond suggests an oxidation of a corresponding secondary alcohol, 4-methyl-4E-hexen-3-ol. This precursor could, in turn, be derived from various other intermediates. A disconnection of the C3-C4 bond in the alcohol precursor points to the use of organometallic reagents , such as an organolithium or Grignard reagent, reacting with an appropriate aldehyde. chegg.com

Finally, the carbon skeleton can be constructed first as a saturated ketone, 4-methylhexan-3-one, followed by the introduction of the double bond through dehydrogenation or isomerization reactions. chegg.com This approach focuses on functional group interconversion at a later stage of the synthesis. A retrosynthetic analysis of fumonisin C series mycotoxins identified trans-4-hexen-3-one as a viable starting material for a more complex target, indicating its utility as a building block in natural product synthesis. up.ac.za

Direct Synthesis Routes to this compound

Based on the retrosynthetic strategies, several direct synthetic methods can be employed to prepare this compound.

Aldol Condensation Variants and Cross-Condensations

The Aldol condensation is a powerful tool for forming carbon-carbon bonds and is well-suited for the synthesis of α,β-unsaturated ketones. sigmaaldrich.commagritek.comresearchgate.net The synthesis of this compound can be achieved through the cross-aldol condensation of 3-pentanone (B124093) and acetaldehyde. pnas.org This reaction is typically catalyzed by a base, which deprotonates the α-carbon of 3-pentanone to form an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the more stable conjugated system of this compound. pnas.orgresearchgate.net Control over reaction conditions, such as temperature and the choice of base, is crucial to favor the desired cross-condensation product and prevent self-condensation of 3-pentanone.

ReactantsCatalyst/ConditionsProductReference
3-Pentanone, AcetaldehydeBase-catalyzed, followed by dehydrationThis compound pnas.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a versatile and highly stereoselective means of forming carbon-carbon double bonds. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. masterorganicchemistry.comwikipedia.orgmnstate.edu For the synthesis of this compound, this would involve the reaction of a suitable ketone with a phosphorus ylide.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. nrochemistry.comwikipedia.orgorganic-chemistry.org These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier purification. wikipedia.org The HWE reaction is particularly known for its high E-selectivity in the formation of α,β-unsaturated esters and ketones, making it an excellent choice for synthesizing the target molecule with the desired trans-configuration. nrochemistry.comwikipedia.orgconicet.gov.ar The reaction typically involves the deprotonation of a phosphonate (B1237965) ester with a base, followed by reaction with an aldehyde or ketone. wikipedia.org The resulting phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org

ReactionKey ReagentsStereoselectivityReference
Wittig ReactionPhosphonium ylide, Ketone/AldehydeDepends on ylide stability masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Horner-Wadsworth-EmmonsPhosphonate carbanion, Ketone/AldehydePredominantly (E)-alkenes nrochemistry.comwikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Carbonylation and Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. kyoto-u.ac.jp These methods offer a high degree of functional group tolerance and stereochemical control. The synthesis of α,β-unsaturated ketones can be achieved through various palladium-catalyzed protocols. For instance, a one-pot synthesis of α,β-unsaturated methyl ketones has been developed from homoallyl alcohols using a sequential PdCl₂/CrO₃-promoted Wacker process followed by acid-mediated dehydration. acs.org While not a direct synthesis of the title compound, this methodology illustrates the potential of palladium catalysis in this area.

Palladium-catalyzed reactions can also be used for the formation of fused aromatic compounds and in domino reactions. scholaris.ca The cross-coupling of organometallic reagents with organic halides is a powerful strategy, and various organometallic compounds, including those of tin, zinc, and boron, have been successfully employed in palladium-catalyzed reactions. kyoto-u.ac.jp

Organometallic Reagent Chemistry (e.g., Grignard, Organolithium) with Subsequent Oxidation or Elimination

The use of organometallic reagents, such as Grignard and organolithium reagents, provides a classic and effective method for carbon-carbon bond formation. acs.orgdokumen.pub A potential route to this compound involves the reaction of an organometallic reagent with an appropriate electrophile, followed by a subsequent transformation.

For example, a retrosynthetic analysis of 4-methyl-3-hexanol suggests its synthesis via a Grignard reaction between an aldehyde and a Grignard reagent. chegg.com The resulting secondary alcohol, 4-methyl-3-hexanol, can then be oxidized to the saturated ketone, 4-methylhexan-3-one. This saturated ketone can then undergo dehydrogenation to introduce the double bond. Alternatively, a Grignard reagent could be added to an α,β-unsaturated aldehyde in a 1,2-addition fashion to create the allylic alcohol precursor, 4-methyl-4-hexen-3-ol, which can then be oxidized to the target enone.

A patent describes the synthesis of cis-5-octen-2-one by reacting cis-3-hexenylmagnesium bromide with acetyl chloride. google.com This demonstrates the formation of a ketone using a Grignard reagent and an acyl chloride.

Organometallic ReagentElectrophileIntermediateSubsequent ReactionFinal ProductReference
sec-Butylmagnesium bromidePropanal4-Methyl-3-hexanolOxidation4-Methylhexan-3-one chegg.com
Ethylmagnesium bromide2-Methyl-2-butenal4-Methyl-4-hexen-3-olOxidationThis compound-

Dehydrogenation and Isomerization of Saturated Ketone Precursors

Another synthetic approach involves the initial synthesis of the saturated ketone, 4-methylhexan-3-one, followed by the introduction of the double bond. nih.gov This can be achieved through dehydrogenation. For instance, the industrial-scale production of ketones sometimes employs catalytic dehydrogenation of the corresponding alcohol over metal catalysts. A similar principle could be applied to the dehydrogenation of the saturated ketone to form the enone.

The saturated ketone, 4-methylhexan-3-one, can be prepared by the hydrogenation of 4-methyl-4-hexen-3-one over a palladium on carbon catalyst. pnas.org Reversing this logic, a dehydrogenation step could be envisioned. The dehydration of 4-methylhexan-3-ol (B13393) is another route to introduce a double bond, potentially leading to a mixture of isomers including 4-methyl-2-hexene. chegg.com

Stereoselective and Enantioselective Synthesis of this compound Derivatives

While this compound itself is achiral, the methodologies used to construct its core structure are directly applicable to the synthesis of chiral derivatives and analogues. Control over stereochemistry is paramount for applications in fields such as medicinal chemistry and materials science, where specific isomers exhibit distinct biological or physical properties. The primary challenge lies in controlling the geometry of the C4=C5 double bond (E/Z selectivity) and, in the case of derivatives, establishing new stereocenters with high fidelity.

Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a pillar of modern stereoselective synthesis.

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are highly effective catalysts for asymmetric aldol reactions, which can generate precursors to chiral enones. For instance, the reaction between a ketone and an aldehyde can be catalyzed to form a β-hydroxy ketone with high enantiomeric excess (ee). Subsequent dehydration, often under conditions that favor the thermodynamically more stable E-isomer, yields the target enone scaffold. A representative strategy could involve the proline-catalyzed reaction of pentan-3-one with acetaldehyde to produce a chiral aldol adduct. Dehydration would then furnish a chiral analogue of this compound.

Transition Metal Catalysis: Chiral transition metal complexes offer another powerful avenue. For example, a copper-catalyzed asymmetric conjugate addition of a methyl group (e.g., from dimethylzinc) to an enone lacking the C4-methyl group, such as (E)-hex-4-en-3-one, could install the methyl group and create a new stereocenter at C4 with high enantioselectivity. The choice of chiral ligand, such as a derivative of BINAP or a phosphoramidite, is critical for inducing high levels of asymmetry.

The table below summarizes representative catalytic systems for synthesizing chiral enone derivatives.

Catalytic SystemReaction TypeSubstrate ExampleProduct TypeKey Outcome
L-ProlineIntermolecular Aldol ReactionPentan-3-one + AcetaldehydeChiral β-hydroxy ketoneHigh enantioselectivity (e.g., >95% ee) for the aldol adduct precursor.
Cu(I) / Chiral Phosphoramidite LigandAsymmetric Conjugate Addition(E)-Hex-4-en-3-one + DimethylzincChiral saturated ketoneCreation of a new stereocenter at C4 with high enantiocontrol.
Ru(II)-BINAP ComplexAsymmetric Hydrogenation4-Methylhex-4-en-3-one derivative with an additional alkyneChiral enoneSelective reduction of one functional group while preserving the enone.

In contrast to catalysis, chiral auxiliary-based methods involve the temporary covalent attachment of a chiral molecule to a substrate. This auxiliary directs the stereochemical course of a reaction before being cleaved, yielding the enantiomerically enriched product.

Evans' Asymmetric Aldol Reaction: This classic method involves acylating a chiral oxazolidinone, such as an Evans auxiliary, with propionyl chloride to form a chiral imide. Deprotonation with a suitable base generates a stereodefined Z-enolate. Subsequent reaction with an aldehyde, like propanal, proceeds via a Zimmerman-Traube transition state to give a syn-aldol adduct with exceptional diastereoselectivity. Cleavage of the auxiliary (e.g., via hydrolysis or reduction) and subsequent dehydration of the resulting β-hydroxy acid or alcohol provides access to chiral derivatives related to this compound.

Enders' SAMP/RAMP Hydrazone Chemistry: This methodology is highly effective for the asymmetric α-alkylation of ketones. Butan-2-one can be converted into a chiral hydrazone using (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP). Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) creates a chiral aza-enolate, which can be alkylated with an electrophile (e.g., ethyl iodide). The high stereochemical bias is induced by the bulky auxiliary. Subsequent ozonolysis or acidic hydrolysis cleaves the hydrazone, liberating the α-alkylated ketone with high enantiomeric purity. This approach can be used to construct the C3-C4 bond with defined stereochemistry.

MethodologyChiral ControllerKey IntermediateStereocontrol MechanismApplicability
Evans' Asymmetric AldolChiral Oxazolidinone AuxiliaryChiral N-propionyl imideChelated Zimmerman-Traube transition state directs diastereoselective C-C bond formation.Synthesis of chiral β-hydroxy carbonyl precursors to enones.
Enders' Hydrazone AlkylationSAMP or RAMP AuxiliaryChiral aza-enolateSteric hindrance from the pyrrolidine (B122466) ring directs the approach of the electrophile.Asymmetric α-alkylation of ketones like butan-2-one.
Myers' Asymmetric AlkylationPseudoephedrine AuxiliaryChiral pseudoephedrine amideEnolate formation and alkylation on a rigid chelated template.Synthesis of α-substituted chiral carboxylic acid derivatives, which can be converted to ketones.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, conserving energy, and using safer, renewable resources. The synthesis of a commodity-type building block like this compound is an excellent candidate for such optimization.

Traditional organic synthesis often relies on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to pollution and pose health risks. Modern approaches seek to eliminate or replace these solvents.

Solvent-Free (Neat) Conditions: The base-catalyzed aldol condensation between propanal and butan-2-one can be performed under solvent-free conditions. For example, the reactants can be mixed with a solid catalyst, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), and agitated mechanically (e.g., via ball milling) or with gentle heating. The absence of solvent simplifies product isolation, reduces waste streams, and can often accelerate reaction rates.

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants like propanal and butan-2-one have limited water solubility, aldol reactions can be successfully conducted in aqueous media, often with the aid of a phase-transfer catalyst (PTC) or surfactants to improve mixing. The hydrophobic effect can sometimes even accelerate the reaction by forcing the organic substrates together.

MethodTypical ConditionsGreen AdvantagePotential Challenge
Solvent-Free Ball MillingReactants + Solid Catalyst (e.g., KF/Al₂O₃), mechanical grindingEliminates solvent waste; reduces energy consumption compared to refluxing.Heat management in large-scale reactions; catalyst separation.
Aqueous Phase SynthesisReactants in water, often with a surfactant or PTCUtilizes a safe, environmentally benign solvent.Managing reactant solubility; potential for side reactions (e.g., Cannizzaro reaction for aldehydes).
Supercritical CO₂ (scCO₂)High pressure and moderate temperature (e.g., >73.8 bar, >31.1 °C)Non-toxic, non-flammable solvent; easily removed by depressurization.Requires specialized high-pressure equipment.

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has an AE of 100%.

The standard synthesis of this compound is the aldol condensation of propanal and butan-2-one, followed by dehydration.

Reaction: C₃H₆O (Propanal) + C₄H₈O (Butan-2-one) → C₇H₁₂O (Product) + H₂O

Molar Masses: 58.08 g/mol + 72.11 g/mol → 112.17 g/mol + 18.02 g/mol

Atom Economy Calculation: [MW(Product) / (MW(Reactant 1) + MW(Reactant 2))] x 100 = [112.17 / (58.08 + 72.11)] x 100 = 86.16%

This value is relatively high, as the only byproduct is a small, benign water molecule. This contrasts sharply with less atom-economical methods like the Wittig reaction, which generates a stoichiometric, high-molecular-weight byproduct (triphenylphosphine oxide). Maximizing reaction efficiency also involves optimizing for high chemical yield and minimizing the E-Factor (mass of waste / mass of product).

Synthetic RouteKey Reaction TypeTheoretical Atom Economy (%)Major ByproductGreen Assessment
Aldol CondensationCondensation86.16%Water (H₂O)High atom economy; benign byproduct. Excellent green profile.
Wittig-type ReactionOlefin Synthesis~29% (typical)Triphenylphosphine oxide (Ph₃PO)Very low atom economy; high-mass, non-benign byproduct. Poor green profile.
Grignard Addition & OxidationAddition then Oxidation<80% (multi-step)Magnesium salts, oxidant wasteModerate atom economy; generates significant inorganic waste.

A truly green synthesis considers the entire lifecycle of the chemicals involved, from raw materials to final product.

Sustainable Catalysis: Instead of using stoichiometric, corrosive bases like sodium hydroxide (B78521), which generate salt waste upon neutralization, heterogeneous catalysts are preferred. These include:

Hydrotalcites: Layered double hydroxides with tunable basicity that can be filtered and reused.

Functionalized Resins: Polymer beads with basic functional groups (e.g., quaternary ammonium) that are easily separated from the reaction mixture.

Biocatalysis: The use of enzymes, such as aldolases, can perform the key C-C bond formation in water under mild conditions with high specificity, although enzyme stability and cost can be limiting factors.

Renewable Feedstocks: The starting materials for this compound can be sourced from biomass, reducing reliance on petrochemicals.

Butan-2-one: Can be produced from the fermentation of carbohydrates via the Acetone-Butanol-Ethanol (ABE) pathway, which yields butanol. Dehydrogenation of bio-butanol gives butan-2-one.

Propanal: Can be derived from bio-based feedstocks such as glycerol (B35011) (a byproduct of biodiesel production) via dehydration to acrolein followed by selective hydrogenation. Alternatively, it can be made from the hydroformylation of ethylene, which itself can be produced by dehydrating bio-ethanol.

Green ApproachSpecific ExampleStarting Material(s)Potential Renewable SourceSustainability Benefit
Heterogeneous CatalysisAldol condensation over a solid base catalystPropanal, Butan-2-onePetrochemical or Bio-basedCatalyst is recyclable, reducing waste and simplifying purification.
BiocatalysisAldolase-catalyzed C-C bond formationPropanal, Butan-2-oneBio-basedMild, aqueous conditions; high selectivity; biodegradable catalyst.
Renewable Feedstock UtilizationStandard aldol condensationBio-propanal, Bio-butan-2-oneGlycerol, Biomass (sugars)Reduces dependence on fossil fuels; lowers carbon footprint.

Reactivity and Reaction Mechanisms of 4 Methyl 4e Hexen 3 One

Nucleophilic Addition Reactions to the Enone System

The defining characteristic of the enone system in 4-Methyl-4E-hexen-3-one is the presence of two primary electrophilic centers: the carbonyl carbon (C3) and the β-carbon of the alkene (C5). This duality allows for two competing nucleophilic addition pathways: 1,2-addition and 1,4-conjugate addition. libretexts.orglibretexts.org The electronic character is a result of the electronegative oxygen atom pulling electron density through the conjugated π-system, rendering the β-carbon electron-deficient. libretexts.orgopenstax.org

Direct nucleophilic attack at the carbonyl carbon is known as 1,2-addition. This reaction is analogous to the nucleophilic addition reactions observed in simple ketones and aldehydes. rsc.org The process involves the nucleophile forming a new bond with the carbonyl carbon, while the π-bond of the carbonyl group breaks and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an allylic alcohol.

This pathway is generally favored by "hard" nucleophiles, which are characterized by a high charge-to-radius ratio and are typically highly reactive, such as Grignard reagents (RMgX) and organolithium compounds (RLi). fiveable.mereddit.com These reactions are often irreversible and kinetically controlled, meaning the product distribution is determined by the relative rates of competing reactions. fiveable.meadichemistry.com

Table 1: Expected Products from 1,2-Addition Reactions of this compound.
ReactantNucleophilic ReagentExpected 1,2-Addition Product
This compoundMethylmagnesium bromide (CH₃MgBr)3,4-Dimethyl-4E-hexen-3-ol
This compoundn-Butyllithium (n-BuLi)4-Methyl-3-propyl-4E-hexen-3-ol

The addition of a nucleophile to the β-carbon of the α,β-unsaturated system is termed 1,4-addition or conjugate addition. libretexts.org A particularly important type of conjugate addition involving enolate nucleophiles is known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com The mechanism begins with the nucleophile attacking the electrophilic β-carbon, which causes a shift of the π-electrons to form a resonance-stabilized enolate intermediate. fiveable.mepressbooks.pub This intermediate is then protonated, typically at the α-carbon (C2), to yield the final saturated ketone product after tautomerization. libretexts.org

This reaction pathway is favored by "soft" nucleophiles, which are generally more polarizable and less basic. fiveable.meyoutube.com Examples include organocuprates (Gilman reagents, R₂CuLi), amines, thiols, and stabilized carbanions like enolates derived from malonic esters. openstax.orgmasterorganicchemistry.comyoutube.com 1,4-addition reactions are often reversible and thermodynamically controlled, leading to the more stable product. fiveable.meadichemistry.com

Table 2: Expected Products from 1,4-Conjugate Addition Reactions of this compound.
ReactantNucleophilic ReagentExpected 1,4-Addition Product
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)4,5-Dimethylhexan-3-one
This compoundDiethyl malonate (with NaOEt)Diethyl 2-(1,2-dimethyl-3-oxobutyl)malonate
This compoundEthanethiol (EtSH with base)5-(Ethylthio)-4-methylhexan-3-one

The competition between 1,2- and 1,4-addition is a central issue of regioselectivity in enone chemistry. The outcome is influenced by several factors, which can be rationalized using principles like the Hard and Soft Acids and Bases (HSAB) theory. youtube.comrsc.org The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is "soft." Consequently, hard nucleophiles preferentially attack the hard carbonyl carbon (1,2-addition), and soft nucleophiles attack the soft β-carbon (1,4-addition). reddit.comyoutube.com

Table 3: Factors Influencing Regioselectivity in Nucleophilic Additions to Enones.
FactorFavors 1,2-Addition (Kinetic Product)Favors 1,4-Addition (Thermodynamic Product)
Nucleophile TypeHard (e.g., RLi, RMgX, LiAlH₄)Soft (e.g., R₂CuLi, Enolates, Amines, Thiolates)
TemperatureLow temperaturesHigher temperatures (allows for equilibrium)
Steric HindranceLess hindered carbonyl groupMore hindered carbonyl group

Stereoselectivity becomes important when conjugate addition to an acyclic enone like this compound creates a new stereocenter. The addition of a nucleophile to the β-carbon (C5) can generate a chiral center. Controlling the stereochemical outcome of such reactions is a significant area of research, often employing chiral catalysts or auxiliaries to achieve high enantioselectivity. acs.orgnih.gov Copper-catalyzed asymmetric conjugate addition has emerged as a powerful method for the stereoselective formation of C-C bonds in both cyclic and acyclic enones. acs.orgmdpi.compnas.org

Electrophilic Reactions Involving this compound

While the dominant reactivity of enones is with nucleophiles, they can also undergo reactions with electrophiles at the carbon-carbon double bond or the α-carbon.

Similar to simple alkenes, the π-bond of the enone system can act as a nucleophile and react with electrophiles. tutorchase.com The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to an isolated alkene. However, the reaction still proceeds.

In the mechanism, the electrophile is attacked by the electron-rich double bond, breaking the π-bond and forming a carbocation intermediate. chemistrystudent.comibchem.comchemistrysteps.com This carbocation is resonance-stabilized, with the positive charge delocalized between the α-carbon and the carbonyl oxygen. The subsequent attack by a nucleophile can occur at either the α-carbon or the γ-carbon, potentially leading to a mixture of products.

Table 4: Potential Products from Electrophilic Addition of HBr to this compound.
ReactantElectrophilic ReagentPotential Products
This compoundHydrogen Bromide (HBr)5-Bromo-4-methylhexan-3-one
(Intermediate: Resonance-stabilized carbocation)

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.comkhanacademy.org In this compound, the hydrogens on the C2 methylene group are the most readily abstracted to form a stable enolate. This enolate can then react with a range of electrophiles in α-substitution reactions, most notably the alkylation with alkyl halides via an Sₙ2 mechanism. libretexts.org

The regioselectivity of enolate formation can be controlled by the reaction conditions. pitt.edu Using a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the rapid, irreversible removal of the most accessible proton, leading to the kinetic enolate. udel.eduochemacademy.com Using a weaker base at higher temperatures allows for equilibrium to be established, favoring the formation of the more substituted, thermodynamic enolate. udel.edufiveable.me For this compound, deprotonation at C2 is generally favored. The resulting enolate can then be used to form new carbon-carbon bonds at this position. ic.ac.ukchemrxiv.org

Table 5: Example of α-Alkylation of this compound.
ReactantReagentsExpected Product
This compound1. LDA, THF, -78 °C 2. Iodomethane (CH₃I)2,4-Dimethyl-4E-hexen-3-one

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic frameworks. This compound, possessing both a C=C double bond and a C=O double bond, can participate in various cycloaddition reactions, with its reactivity being influenced by steric and electronic factors.

Diels-Alder Reactions (as Dienophile and Potential Diene)

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. The reactivity of this compound in this reaction is considered from its roles as both a dienophile and a potential diene.

As a Dienophile:

This compound possesses an electron-poor carbon-carbon double bond due to the electron-withdrawing effect of the conjugated carbonyl group, making it a suitable dienophile for reactions with electron-rich dienes. However, the presence of a methyl group at the C-4 position introduces steric hindrance, which can significantly impact the reaction rate and stereoselectivity.

The general reactivity trend in a normal-demand Diels-Alder reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. While the ketone functionality activates the double bond of this compound, the steric bulk of the methyl and ethyl groups can impede the approach of the diene.

DieneReaction ConditionsExpected ProductRegioselectivityStereoselectivity
2,3-Dimethyl-1,3-butadieneThermal or Lewis acid catalysisSubstituted cyclohexene"para" isomer favoredEndo selectivity expected
CyclopentadieneThermal conditionsBicyclic adductHighHigh endo selectivity
Danishefsky's dieneMild thermal conditionsFunctionalized cyclohexenoneHighHigh

As a Potential Diene:

For an α,β-unsaturated ketone to act as a diene in a Diels-Alder reaction, it typically requires participation in a hetero-Diels-Alder reaction, where the C=C-C=O system acts as the 4π component. This type of reaction is less common for simple enones like this compound and usually requires highly reactive dienophiles or specific catalytic conditions. The s-trans conformation, which is generally more stable, is inactive in the Diels-Alder reaction. The molecule must adopt the higher-energy s-cis conformation to react. The steric interactions between the ethyl group on the carbonyl and the methyl group at C-4 could influence the equilibrium between these conformers.

[2+2] and [3+2] Cycloaddition Pathways

[2+2] Cycloaddition Pathways:

Photochemical [2+2] cycloadditions are a common reaction pathway for enones. Upon irradiation with UV light, the enone can be excited to a triplet state, which then reacts with an alkene in a stepwise manner through a 1,4-diradical intermediate to form a cyclobutane ring.

For this compound, intermolecular [2+2] cycloaddition with an alkene like ethylene would be expected to yield a substituted cyclobutane. The regioselectivity of the addition is governed by the stability of the intermediate diradical. The stereochemistry of the product is influenced by the geometry of the reactants and the reaction conditions. Acyclic enones can sometimes undergo cis-trans isomerization as a competing process, which can lower the quantum yield of the cycloaddition.

[3+2] Cycloaddition Pathways:

1,3-Dipolar cycloadditions, a type of [3+2] cycloaddition, involve the reaction of a 1,3-dipole with a dipolarophile. The electron-deficient double bond of this compound makes it a suitable dipolarophile for reaction with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to form five-membered heterocyclic rings.

The regioselectivity of these reactions is controlled by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally favor the interaction of the LUMO of the dipolarophile with the HOMO of the dipole.

1,3-DipoleSolventExpected Product
Phenyl azideToluene, heatTriazoline derivative
Benzonitrile oxideTHF, room temp.Isoxazoline derivative
C-Phenyl-N-methylnitroneDichloromethane, room temp.Isoxazolidine derivative

Oxidation and Reduction Reactions of this compound

The presence of two distinct reducible functional groups, the carbonyl group and the carbon-carbon double bond, allows for selective oxidation and reduction reactions.

Selective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the C=C double bond, is a common transformation. This is typically achieved through 1,2-reduction.

A widely used method for this transformation is the Luche reduction , which employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in a protic solvent like methanol. The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring the direct attack of the hydride on the carbonyl carbon (1,2-addition) over conjugate addition (1,4-addition).

ReagentSolventTemperature (°C)Expected Product
NaBH₄, CeCl₃·7H₂OMethanol-78 to 04-Methyl-4E-hexen-3-ol
Diisobutylaluminium hydride (DIBAL-H)Toluene-784-Methyl-4E-hexen-3-ol
Lithium aluminium hydride (LiAlH₄)Diethyl ether-78Mixture of 1,2- and 1,4-reduction products

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in an enone, leaving the carbonyl group intact, is known as conjugate reduction or 1,4-reduction. This yields a saturated ketone.

Catalytic Hydrogenation:

Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve selectivity. Catalysts like palladium on carbon (Pd/C) can often reduce both the C=C and C=O bonds, especially under harsh conditions. However, with careful control of conditions or the use of specific catalysts, selective hydrogenation of the double bond can be achieved. For instance, rhodium-based catalysts have shown high selectivity for the hydrogenation of C=C bonds in enones.

CatalystHydrogen SourceSolventPressure (atm)Temperature (°C)Expected Product
H₂, Pd/CHydrogen gasEthanol1254-Methylhexan-3-one (potential over-reduction)
H₂, RhCl(PPh₃)₃ (Wilkinson's catalyst)Hydrogen gasBenzene/Ethanol1254-Methylhexan-3-one
NaBH₄, NiCl₂Methanol04-Methylhexan-3-one
(Ph₃PCuH)₆ (Stryker's reagent)-Toluene-04-Methylhexan-3-one

Oxidative Cleavage and Functionalization

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, which breaks the molecule into smaller carbonyl-containing fragments.

Ozonolysis:

Ozonolysis is a powerful method for cleaving double bonds. Treatment of this compound with ozone (O₃) would lead to the formation of an unstable primary ozonide, which rearranges to a more stable ozonide. The workup conditions determine the final products.

Reductive workup (e.g., with dimethyl sulfide (DMS) or zinc/water) would yield propanal and 2-oxobutanal.

Oxidative workup (e.g., with hydrogen peroxide) would yield propanoic acid and 2-oxobutanoic acid.

Reagent 1Reagent 2 (Workup)SolventTemperature (°C)Expected Products
O₃(CH₃)₂SDichloromethane-78Propanal and 2-Oxobutanal
O₃H₂O₂Acetic acid0 to 25Propanoic acid and 2-Oxobutanoic acid
KMnO₄ (hot, concentrated)H₂O, H⁺-100Propanoic acid and 2-Oxobutanoic acid

Functionalization:

Besides cleavage, the double bond can be functionalized through other oxidative reactions like dihydroxylation or epoxidation, leading to more complex structures.

Rearrangement Reactions and Isomerizations of this compound

The structural framework of this compound is susceptible to various rearrangement and isomerization reactions, which can be induced by thermal, photochemical, or catalytic conditions. These reactions often lead to the formation of constitutional or stereoisomeric products.

Photochemical Rearrangements: Upon exposure to ultraviolet radiation, α,β-unsaturated ketones like this compound can undergo a variety of photochemical rearrangements. One common pathway for cyclic enones is the "lumiketone" rearrangement, which proceeds through a bicyclo[3.1.0]hexanone intermediate. While this compound is acyclic, analogous photochemical reactions such as [2+2] cycloadditions can be anticipated, potentially leading to the formation of cyclobutane derivatives, either through dimerization or reaction with other alkenes.

Acid-Catalyzed Isomerization: In the presence of acid, this compound can undergo isomerization. Protonation of the carbonyl oxygen can lead to a resonance-stabilized carbocation, facilitating the migration of the double bond. This can result in the formation of the more thermodynamically stable conjugated isomer if starting from a deconjugated form, or potentially E/Z isomerization of the double bond. For β,γ-unsaturated ketones, acid catalysis can promote conjugation to the more stable α,β-unsaturated system.

Base-Catalyzed Isomerization: Base-catalyzed isomerization of α,β-unsaturated ketones can lead to deconjugation, forming a β,γ-unsaturated ketone. This process involves the abstraction of a proton from the γ-position to form an enolate, which is then protonated at the α-position. The position of the equilibrium between the conjugated and deconjugated isomers is dependent on the substitution pattern and the reaction conditions.

A potential isomerization pathway for this compound is the Nazarov cyclization, a 4π conrotatory electrocyclization of a pentadienyl cation. While this compound itself is not a divinyl ketone, derivatives of it could be suitable substrates for this reaction, leading to the formation of cyclopentenone structures.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the selective functionalization of this compound at its various reactive sites.

Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. For α,β-unsaturated ketones like this compound, α-arylation is a common transformation. This reaction typically involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination with an aryl halide to form the α-arylated product.

Catalyst PrecursorLigandBaseSolventTemperature (°C)ProductYield (%)
Pd(OAc)₂P(t-Bu)₃NaOt-BuToluene80α-Phenyl-4-methyl-4E-hexen-3-one75
Pd₂(dba)₃XPhosK₃PO₄Dioxane100α-(4-methoxyphenyl)-4-methyl-4E-hexen-3-one82

This is an interactive data table based on representative data for analogous α,β-unsaturated ketones.

Hydrogenation, Hydrosilylation, and Hydroboration Catalysis

Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones is a common transformation. Rhodium and Iridium complexes are particularly effective for the asymmetric hydrogenation of tetrasubstituted enones, which would be analogous to the double bond in this compound. thieme-connect.comacs.org This reaction can produce saturated ketones with high enantioselectivity. thieme-connect.comacs.org

CatalystLigandSolventPressure (atm H₂)Temperature (°C)ProductEnantiomeric Excess (%)
[Rh(COD)₂]BF₄(R)-BINAPMethanol1025(S)-4-Methylhexan-3-one95
[Ir(COD)Cl]₂(R,R)-f-spiroPhosDichloromethane5025(S)-4-Methylhexan-3-one98

This is an interactive data table based on representative data for analogous tetrasubstituted enones.

Hydrosilylation: The hydrosilylation of α,β-unsaturated ketones can lead to either 1,2-addition across the carbonyl group to form silyl-protected allylic alcohols, or 1,4-conjugate addition to yield silyl enol ethers. Ruthenium catalysts have been shown to be effective for the hydrosilylation of α,β-unsaturated ketones. nih.gov

Hydroboration: The hydroboration of the tetrasubstituted double bond in this compound, followed by oxidation, would be expected to yield a diol. The regioselectivity of the hydroboration of α,β-unsaturated ketones can be influenced by the choice of borane reagent and catalyst. A copper-catalyzed hydroboration/protodeboronation strategy has been developed for the chemoselective reduction of the C=C bond in conjugated ketones.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an atom-economical approach to modifying the structure of this compound. Rhodium catalysts are known to facilitate chelation-assisted C-H functionalization, where the carbonyl group can act as a directing group to activate a nearby C-H bond. This can enable the introduction of new functional groups at positions that are typically unreactive. For instance, β-C-H activation of enones has been achieved using iridium catalysts.

CatalystDirecting GroupReactantSolventTemperature (°C)Product
[Rh(Cp*)Cl₂]₂CarbonylPhenylboronic acidDioxane100β-Phenyl-4-methyl-4E-hexen-3-one
[Ir(cod)Cl]₂CarbonylAlkeneToluene120β-Alkenyl-4-methyl-4E-hexen-3-one

This is an interactive data table based on representative data for analogous C-H activation reactions of enones.

Theoretical and Computational Studies of 4 Methyl 4e Hexen 3 One

Conformational Analysis and Potential Energy Surface Exploration

The reactivity and physical properties of α,β-unsaturated ketones are heavily influenced by their three-dimensional structure. Conformational analysis, aided by computational chemistry, is essential for identifying the most stable arrangements of atoms in a molecule. For enones like 4-Methyl-4E-hexen-3-one, the primary conformational flexibility arises from rotation around the single bond connecting the carbonyl group and the α-carbon. This rotation leads to two principal planar conformers: the s-trans and s-cis isomers.

In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the connecting single bond, which generally minimizes steric hindrance. In the s-cis conformation, they are on the same side, which can lead to increased steric strain. The relative stability of these conformers is dictated by a balance between steric effects from substituents and electronic effects like conjugation. For this compound, the presence of an ethyl group on the carbonyl carbon and a methyl group on the β-carbon introduces steric considerations that influence the conformational equilibrium.

Computational methods, such as molecular mechanics and quantum chemistry calculations (e.g., Density Functional Theory - DFT), are used to explore the potential energy surface (PES) of the molecule. libretexts.orgmuni.cz A PES is a multidimensional surface that maps the potential energy of a molecule as a function of its geometric coordinates. libretexts.orgpythoninchemistry.org By calculating the energy for various rotational angles (dihedral angles) of the C-C single bond, a potential energy curve can be generated. This curve reveals the energy minima corresponding to stable conformers (like s-cis and s-trans) and the energy barriers (transition states) that separate them. umn.edu For this compound, the s-trans conformer is generally expected to be the global minimum due to reduced steric clash between the ethyl group and the substituents on the double bond.

Table 1: Key Conformational States of this compound
ConformerDescriptionExpected Relative EnergyKey Steric Interaction
s-transThe C=C and C=O bonds are anti-periplanar (dihedral angle ~180°).Lower (More Stable)Minimal steric hindrance between the ethyl group and the C4-methyl group.
s-cisThe C=C and C=O bonds are syn-periplanar (dihedral angle ~0°).Higher (Less Stable)Potential steric repulsion between the ethyl group and the C4-methyl group.
Transition StateA non-planar arrangement connecting the s-trans and s-cis minima.HighestLoss of π-conjugation and increased torsional strain.

Electronic Structure Investigations and Frontier Molecular Orbital (FMO) Theory

The electronic structure of this compound dictates its reactivity, particularly its behavior as an electrophile. Frontier Molecular Orbital (FMO) theory is a powerful model used to predict and explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org

For an enone, the π-system is conjugated, leading to delocalized molecular orbitals.

HOMO : The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ossila.com In this compound, the HOMO is expected to have its largest coefficients (electron density) on the C=C double bond, making this region susceptible to attack by electrophiles.

LUMO : The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electrophile or electron acceptor. ossila.com The LUMO of an enone is crucial for its reactions with nucleophiles. It is a π-antibonding orbital (π*) and typically has large coefficients on both the carbonyl carbon (C3) and the β-carbon (C5). This distribution explains why nucleophilic attack can occur at either of these two sites. libretexts.org

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
OrbitalDescriptionPrimary Location of Electron DensityRole in Reactivity
HOMOHighest Occupied Molecular Orbital (π-orbital)Primarily across the C4=C5 double bond.Donates electrons in reactions with electrophiles.
LUMOLowest Unoccupied Molecular Orbital (π*-orbital)Significant density on the carbonyl carbon (C3) and the β-carbon (C5).Accepts electrons in reactions with nucleophiles, defining electrophilic sites.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.-Relates to chemical reactivity and the energy required for electronic excitation (UV-Vis absorption).

Reaction Pathway Calculations and Mechanistic Elucidation using Quantum Chemistry

The dual electrophilicity of α,β-unsaturated ketones, as explained by FMO theory, leads to two primary competing reaction pathways when reacting with nucleophiles:

1,2-Addition (Direct Addition): The nucleophile attacks the electrophilic carbonyl carbon (C3). This is mechanistically similar to the reaction of a simple ketone.

1,4-Addition (Conjugate Addition or Michael Addition): The nucleophile attacks the electrophilic β-carbon (C5). This pathway is unique to conjugated systems. youtube.com

Quantum chemistry methods, particularly DFT, are instrumental in elucidating the mechanisms of these reactions. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed for both the 1,2- and 1,4-addition pathways. researchgate.net The calculated activation energies (the energy difference between the reactants and the transition state) for each pathway allow for the prediction of which product is kinetically favored (the one with the lower activation barrier). libretexts.org Thermodynamic control, which favors the most stable product, can also be assessed by comparing the final product energies.

The selectivity between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile ("hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while "soft" nucleophiles like Gilman reagents favor 1,4-addition) and steric hindrance around the reactive sites. youtube.com For this compound, the methyl group on C4 could provide some steric hindrance to an approaching nucleophile, potentially influencing the selectivity of the reaction. Computational studies can precisely model these steric and electronic effects to predict the reaction outcome under various conditions. researchgate.net

Table 3: Comparison of Nucleophilic Addition Pathways for this compound
Feature1,2-Addition (Direct)1,4-Addition (Conjugate)
Site of AttackCarbonyl Carbon (C3)β-Carbon (C5)
Initial ProductAlkoxideEnolate
Final Product (after workup)Allylic AlcoholSaturated Ketone
Favored by"Hard" nucleophiles, low temperatures (kinetic control)."Soft" nucleophiles, higher temperatures (thermodynamic control).
Computational AnalysisCalculation of transition state energy for nucleophilic attack at C3.Calculation of transition state energy for nucleophilic attack at C5.

Prediction of Spectroscopic Properties

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be used to confirm their structure and understand their electronic environment. chemsociety.org.ngjstar-research.com While specific data points are excluded here, the principles of how these properties are calculated for a molecule like this compound are well-established.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. After optimizing the molecular geometry to an energy minimum, a frequency calculation is performed. The resulting vibrational modes and their intensities can be correlated with experimental IR spectra. For this compound, key predicted vibrations would include the C=O stretching frequency (expected to be lower than a saturated ketone due to conjugation) and the C=C stretching frequency. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensor for each nucleus within the molecule, often using methods like GIAO (Gauge-Independent Atomic Orbital). These calculations can predict the relative positions of peaks in the NMR spectrum, helping to assign signals to specific atoms. For this molecule, calculations would predict the downfield shift of the protons and carbons involved in the conjugated system.

UV-Visible Spectroscopy: The absorption of UV-Vis light corresponds to the excitation of electrons from occupied to unoccupied orbitals. Time-dependent DFT (TD-DFT) calculations can predict the energies of these electronic transitions. For this compound, the most significant absorption in the UV region would be attributed to the π → π* transition of the conjugated enone system.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemistry calculations are often performed on isolated molecules (in the "gas phase"), real chemical reactions occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent). acs.org

By simulating the system for a period of time (from nanoseconds to microseconds), MD can provide detailed information about:

Solvation Structure: How solvent molecules arrange themselves around the solute. For this compound, polar solvent molecules would be expected to form hydrogen bonds or strong dipole-dipole interactions with the carbonyl oxygen, while interacting more weakly with the hydrocarbon portions of the molecule.

Conformational Dynamics: MD simulations can show how the presence of a solvent affects the conformational equilibrium between the s-cis and s-trans forms. The solvent can stabilize or destabilize certain conformers, shifting the balance compared to the gas phase.

Intermolecular Interactions: The simulation can quantify the strength and lifetime of interactions between the solute and solvent, which is crucial for understanding solubility and reaction kinetics. For instance, the formation of a solvent shell around the reactive sites could influence the approach of a nucleophile. researchgate.net

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Enone Systems

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov A QSAR model for the reactivity of enone systems, including this compound, would be developed through the following steps:

Data Set Assembly: A collection of diverse α,β-unsaturated ketones with experimentally measured reactivity data (e.g., reaction rates with a specific nucleophile) is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of numerical "descriptors" are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the most relevant descriptors with the observed reactivity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

For enone reactivity in reactions like Michael addition, relevant descriptors would likely include electronic parameters related to the electrophilicity of the β-carbon, steric parameters describing the bulkiness around the reactive sites, and properties like the LUMO energy. qsardb.orgqsardb.orgrsc.org Once validated, such a QSAR model could be used to predict the reactivity of new or untested enones like this compound.

Table 4: Examples of Molecular Descriptors for QSAR Analysis of Enone Reactivity
Descriptor ClassExample DescriptorInformation Encoded
ElectronicLUMO EnergyElectrophilicity; ease of accepting electrons from a nucleophile.
ElectronicPartial Charge on β-CarbonMagnitude of the positive charge at the site of conjugate attack.
StericMolecular Volume / Surface AreaOverall size and shape of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Polarity of the molecule, related to intermolecular interactions.
Quantum ChemicalElectrophilicity Index (ω)A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge.

Analytical and Spectroscopic Characterization Methodologies for 4 Methyl 4e Hexen 3 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 4-Methyl-4E-hexen-3-one from reaction mixtures or for purity assessment. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) for Purity Assessment and Quantification

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase.

Detailed research findings on the GC analysis of this compound are not extensively published. However, typical GC-MS (Gas Chromatography-Mass Spectrometry) data is available, indicating its amenability to this technique. The mass spectrometry detector provides information on the mass-to-charge ratio of the compound and its fragments, aiding in its identification. For purity assessment, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds.

Parameter Typical Condition
Column Capillary column (e.g., DB-5, HP-5MS)
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial temperature of 50-70 °C, ramped to 250-300 °C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

The data in this table represents typical conditions for GC analysis of a compound with similar volatility and is not based on specific published data for this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography is a versatile technique for the separation of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Parameter Potential Condition
Column C18 reversed-phase column
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Detector UV detector (monitoring at λmax of the enone chromophore)

This table outlines potential HPLC conditions based on the analysis of similar compounds and general principles of reversed-phase chromatography.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an effective technique for the separation of chiral compounds and for achieving fast separations.

There is no specific published research on the application of SFC for the analysis of this compound. In principle, SFC could offer a rapid and efficient method for its purification or analysis, particularly if chiral separation of any stereoisomers were required, though this compound is achiral.

Spectroscopic Identification Principles

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Proton, Carbon-13, 2D-NMR)

Nuclear Magnetic Resonance spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

Proton (¹H) NMR: While specific experimental ¹H NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on its structure. The spectrum would show signals for the ethyl group protons, the methyl group protons, and the vinylic proton. The coupling patterns between these protons would provide information on their connectivity.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A ¹³C NMR spectrum for this compound is available in the PubChem database, recorded on a Bruker WM-250 instrument. nih.gov The spectrum would show distinct signals for the carbonyl carbon, the two vinylic carbons, and the carbons of the ethyl and methyl groups.

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~200
Vinylic (quaternary)~140
Vinylic (CH)~130
Methylene (-CH2-)~35
Methyl (on double bond)~15
Methyl (ethyl group)~10

The chemical shifts in this table are approximate and based on typical values for similar functional groups.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign the proton and carbon signals and to establish the complete connectivity of the molecule. There is no specific published 2D-NMR data for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the carbon-carbon double bond (C=C) of the alkene. A vapor phase IR spectrum is noted in the PubChem database. nih.gov The C=O stretch is typically a strong, sharp peak, while the C=C stretch is of medium intensity.

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ketone)1650-1700 (conjugated)
C=C (Alkene)1600-1650
C-H (sp²)3000-3100
C-H (sp³)2850-3000

This table presents typical IR absorption ranges for the functional groups present in the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. The C=O bond would also be Raman active. No specific Raman spectroscopic data for this compound has been found in the literature.

Mass Spectrometry (MS) Techniques (EI, ESI, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound's behavior under various ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with separation methods like Gas Chromatography (GC) and Liquid Chromatography (LC), provides comprehensive structural information.

With a molecular formula of C₇H₁₂O, the exact mass of this compound is 112.0888 Da. nih.gov The nominal molecular weight is 112.17 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M•⁺) at a mass-to-charge ratio (m/z) of 112.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, typically using a 70 eV electron beam, this compound will undergo ionization to form a molecular ion (M•⁺), which is often energetically unstable and prone to fragmentation. uni-saarland.dechemguide.co.uk The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. The primary fragmentation pathways for α,β-unsaturated ketones like this compound involve cleavages alpha to the carbonyl group and rearrangements. chemguide.co.ukmsu.edu

Key fragmentation processes for this compound include:

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the carbonyl.

Loss of the ethyl group (•C₂H₅) results in the formation of a stable acylium ion at m/z 83.

Loss of the methyl group (•CH₃) is less common but would yield a fragment at m/z 97.

Cleavage at the γ-carbon: Breakage of the C-C bond gamma to the carbonyl group can lead to the loss of a methyl radical (•CH₃) from the propenyl side, resulting in a fragment ion at m/z 97.

Based on these principles, a predicted EI mass spectrum would show a molecular ion peak at m/z 112, with prominent fragment peaks.

Predicted EI-MS Fragmentation Data for this compound

m/zPredicted Fragment IonOrigin
112[C₇H₁₂O]•⁺Molecular Ion (M•⁺)
97[M - CH₃]⁺Loss of a methyl radical
83[M - C₂H₅]⁺α-Cleavage: Loss of an ethyl radical
55[C₄H₇]⁺ or [C₃H₃O]⁺Further fragmentation

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a softer ionization technique that typically results in less fragmentation compared to EI. For a ketone like this compound, ESI would primarily generate protonated molecules, [M+H]⁺, at m/z 113, or adducts with cations like sodium, [M+Na]⁺, at m/z 135. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Hyphenated Techniques: GC-MS and LC-MS

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing this compound, especially within complex mixtures.

GC-MS: Given the volatility of this compound, GC-MS is an ideal method for its separation and identification. The compound is passed through a GC column, which separates it from other components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where an EI mass spectrum is typically generated for identification. nist.gov

LC-MS: For analyses where the compound is in a non-volatile matrix or when derivatization is not desired, LC-MS with an ESI source is the preferred method. It allows for the separation of the compound in the liquid phase before it is introduced into the mass spectrometer for molecular weight determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the conjugated π-electron system present in this compound. The structure contains a C=C double bond conjugated with a C=O carbonyl group, which constitutes a chromophore that absorbs light in the ultraviolet region. hnue.edu.vnmsu.edu

This conjugated enone system gives rise to two characteristic electronic transitions: hnue.edu.vnresearchgate.net

A high-intensity π → π transition, which involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. For simple enones, this absorption band typically appears in the 220-250 nm range. hnue.edu.vngoogleapis.com

A low-intensity n → π transition, corresponding to the promotion of an electron from a non-bonding (n) orbital on the oxygen atom to the π antibonding orbital. This "forbidden" transition occurs at a longer wavelength, generally between 310-330 nm. hnue.edu.vngoogleapis.com

The position of the maximum absorption (λmax) for the intense π → π* transition can be predicted using the Woodward-Fieser rules for α,β-unsaturated ketones. googleapis.compharmaxchange.info These empirical rules provide a calculated λmax based on the core chromophore and the presence of various substituents.

Woodward-Fieser Rules Calculation for this compound

Structural FeatureWavelength Contribution (nm)
Base value for an acyclic α,β-unsaturated ketone215
One α-alkyl substituent (methyl group)+10
One β-alkyl substituent (part of the ethyl group)+12
Predicted λmax 237

The calculation predicts that this compound will exhibit a strong absorption maximum around 237 nm. This absorption is sensitive to the solvent polarity; polar solvents can cause shifts in the λmax. slideshare.net The presence of this strong absorption band confirms the conjugated enone structure of the molecule.

Advanced Structural Characterization Methods

X-ray Diffraction (XRD) for Single Crystal Structure Determination (if applicable)

For this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would require cryogenic techniques. A literature review indicates that a single-crystal X-ray structure for this specific compound has not been reported. If a crystal structure were determined, it would confirm the E-configuration of the double bond and provide precise geometric parameters for the enone system.

Chiroptical Spectroscopies (e.g., VCD, ECD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light. wikipedia.org

This compound is an achiral molecule and therefore does not exhibit a VCD or ECD spectrum. However, if a chiral center were introduced into the molecule to create a chiral derivative, these techniques would become invaluable for its structural characterization.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the extension of circular dichroism into the infrared region, provides information about the stereochemistry of a molecule. wikipedia.org For a chiral derivative of this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum mechanical calculations (e.g., using Density Functional Theory), the absolute configuration (R/S) of the stereocenter(s) can be unambiguously determined. wikipedia.orgresearchgate.net

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis range. The ECD spectrum is sensitive to the electronic transitions within the chromophores of a chiral molecule. For a chiral derivative of this compound, the conjugated enone chromophore would give rise to distinct ECD signals (Cotton effects). The sign and magnitude of these signals are directly related to the molecule's stereochemistry, making ECD a powerful tool for assigning the absolute configuration of chiral enones.

Applications of 4 Methyl 4e Hexen 3 One in Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the enone moiety in 4-Methyl-4E-hexen-3-one makes it a promising candidate as a versatile building block for the synthesis of more complex molecules. The conjugated system allows for both 1,2- and 1,4-addition reactions, providing access to a diverse range of products.

Precursor for Natural Product Synthesis (e.g., terpenoids, pheromones)

Acyclic enones are fundamental precursors in the synthesis of numerous natural products, including terpenoids and pheromones. While direct examples of the use of this compound are not readily found in the literature, its structure suggests its potential utility in this area. For instance, the carbon skeleton of this compound could be elaborated through various synthetic strategies to construct the backbones of certain acyclic terpenoids.

The synthesis of insect pheromones often involves the use of α,β-unsaturated ketones as key intermediates. For example, the related compound (S)-4-Methyl-3-hexanone is known to be an alarm pheromone for the ant Manica mutica. Synthetic routes to such pheromones could potentially be adapted to utilize this compound as a starting material, allowing for the introduction of the characteristic methyl branch and ketone functionality.

Table 1: Potential Reactions of this compound in Natural Product Synthesis

Reaction TypeReagent/CatalystPotential Product Class
Michael AdditionOrganocupratesFunctionalized ketones for further elaboration
Wittig ReactionPhosphonium (B103445) ylidesChain-extended unsaturated systems
Grignard ReactionOrganomagnesium halidesTertiary alcohols for subsequent transformations

Intermediate in the Synthesis of Specialty Chemicals

The enone functionality of this compound serves as a handle for the introduction of various functional groups, making it a potential intermediate in the synthesis of specialty chemicals. These chemicals could find applications in areas such as fragrances, flavorings, and agrochemicals. The reactivity of the double bond and the carbonyl group allows for a wide range of transformations to produce tailored molecules with specific properties.

Construction of Bioactive Scaffolds and Heterocyclic Compounds

α,β-Unsaturated ketones are widely recognized as valuable precursors for the synthesis of a diverse array of bioactive scaffolds and heterocyclic compounds. The electrophilic nature of both the carbonyl carbon and the β-carbon allows for reactions with a variety of nucleophiles, leading to the formation of complex ring systems.

While specific studies employing this compound are not documented, its enone structure makes it a suitable candidate for reactions such as the Paal-Knorr synthesis of pyrroles and furans, or the Hantzsch synthesis of dihydropyridines, upon appropriate functionalization. These heterocyclic cores are prevalent in many pharmaceuticals and biologically active compounds.

Table 2: Potential Heterocyclic Systems from this compound

HeterocyclePotential Synthetic RouteRequired Coreactant
PyrazoleReaction with hydrazine derivativesHydrazine
IsoxazoleReaction with hydroxylamineHydroxylamine
PyrimidineReaction with urea or thioureaUrea/Thiourea

Role in Polymer Chemistry and Monomer Design

The presence of a polymerizable double bond in this compound suggests its potential utility in the field of polymer chemistry. Enone-containing monomers can participate in various polymerization reactions, leading to the formation of polymers with unique properties.

Radical Polymerization and Copolymerization of Enone Monomers

The carbon-carbon double bond in this compound is susceptible to radical addition, indicating that it could undergo radical polymerization to form a homopolymer or be copolymerized with other vinyl monomers. The resulting polymers would possess pendant ketone functionalities, which could be further modified to tune the material's properties.

The specific reactivity of this compound in polymerization reactions would depend on factors such as the nature of the initiator and the reaction conditions. However, the general principles of radical polymerization of α,β-unsaturated ketones would apply.

Formation of Cross-linking Agents and Polymer Modifiers

Molecules containing multiple polymerizable functional groups can act as cross-linking agents, forming networks between polymer chains and enhancing the mechanical properties and thermal stability of the material. While this compound itself is a monofunctional monomer, it could be chemically modified to introduce additional polymerizable groups, thereby transforming it into a potential cross-linking agent.

Furthermore, the ketone group in polymers derived from this compound could serve as a site for post-polymerization modification. This would allow for the introduction of various functionalities to the polymer backbone, effectively modifying the polymer's properties for specific applications.

Utilization in Catalysis and Ligand Development

The enone functionality in this compound presents a versatile platform for various catalytic transformations and for the development of novel ligands for organometallic catalysis.

The α,β-unsaturated ketone moiety is a classic Michael acceptor and a substrate for various asymmetric catalytic reactions. While specific studies on this compound are limited, the broader class of enones is widely used in enantioselective transformations. These reactions are crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

Key enantioselective reactions where substrates analogous to this compound are employed include:

Asymmetric Conjugate Addition: This is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of the enone. A variety of nucleophiles, including organometallic reagents (organozincs, Grignards), malonates, and thiols, can be added with high enantioselectivity using chiral catalysts. For instance, copper complexes with chiral phosphine ligands have been successfully used for the conjugate addition of organozinc reagents to acyclic enones.

Asymmetric Hydrogenation: The carbon-carbon double bond of enones can be selectively hydrogenated to produce chiral saturated ketones. Ruthenium and rhodium complexes bearing chiral phosphine ligands are highly effective for this transformation, often affording products with excellent enantiomeric excess (ee).

Asymmetric Epoxidation and Dihydroxylation: The double bond can be functionalized to introduce chiral diols or epoxides, which are versatile synthetic intermediates.

The outcomes of such reactions with analogous acyclic enones are summarized in the table below, illustrating the potential for this compound to be a substrate in similar transformations.

Reaction Type Catalyst/Ligand System Substrate Type Typical Enantioselectivity (ee)
Conjugate Addition of DiethylzincCu(OTf)₂ / Chiral PhosphoramiditeAcyclic Enones>95%
Asymmetric HydrogenationRu-BINAPAcyclic Enones>98%
Sulfa-Michael AdditionChiral Bifunctional OrganocatalystChalconesup to 96%

The reactive nature of the enone functionality allows for its chemical modification to create more complex molecules that can serve as ligands for organometallic catalysts. While there is no specific literature on the use of this compound for this purpose, the general strategies for converting α,β-unsaturated ketones into valuable ligands are well-established.

Potential synthetic pathways to convert this compound into a chiral ligand could involve:

Introduction of a Coordinating Group: The carbonyl group or the double bond can be functionalized to introduce atoms like phosphorus, nitrogen, or sulfur, which can coordinate to a metal center. For example, a conjugate addition of a phosphine followed by further functionalization could lead to a chiral phosphine ligand. The synthesis of chiral phosphine ligands is a mature field, with many such ligands being pivotal in asymmetric catalysis.

Creation of a Bidentate or Tridentate Ligand: By introducing one or more additional coordinating moieties onto the hexenone (B8787527) backbone, it is possible to create multidentate ligands. These ligands can form stable chelate complexes with transition metals, which are often more effective in catalysis.

The development of new chiral ligands is a continuous effort in the field of organometallic chemistry, as novel ligand architectures can lead to catalysts with improved activity, selectivity, and stability.

Contribution to Aroma and Fragrance Chemistry through Synthetic Pathways

Many important aroma compounds, particularly those with fruity and floral notes, are structurally related to unsaturated ketones. While direct synthetic pathways from this compound to specific high-value fragrance molecules are not explicitly described in the literature, its structure suggests it could be a potential precursor or intermediate in the synthesis of certain aroma chemicals.

Compounds like damascones and ionones, known for their characteristic rose and violet scents, are structurally related to cyclic ketones. The synthesis of these "rose ketones" often involves multi-step sequences starting from different precursors. For instance, the synthesis of β-damascone has been achieved from 2,6-dimethylcyclohexanone.

The potential contribution of this compound to aroma chemistry could be in the synthesis of novel fragrance ingredients with unique olfactory properties. The combination of the methyl group and the hexenone backbone could be a starting point for creating new molecules with interesting scent profiles. The general synthesis of damascenone, a potent rose-scented compound, involves the rearrangement of intermediates derived from cyclogeranic acid derivatives. Although not a direct pathway from this compound, this highlights the type of molecular frameworks that are of interest in the fragrance industry.

Aroma Compound Family Key Structural Features Typical Precursors
DamasconesTrimethylcyclohexenyl butenoneIonones, Cyclogeranic acid derivatives
IononesTrimethylcyclohexenyl butenoneCitral, Pseudoionone
Rose KetonesCyclic or acyclic unsaturated ketonesVarious terpenoid starting materials

This table provides general information on important aroma compound families and their common precursors.

Derivatives and Analogues of 4 Methyl 4e Hexen 3 One

Synthesis and Reactivity of Alkyl- and Aryl-Substituted Hexenones

The introduction of alkyl and aryl substituents at the 4-position of the hexenone (B8787527) core can be achieved through several synthetic strategies, with condensation reactions being the most prevalent.

Synthesis:

Aldol (B89426) Condensation: For the synthesis of 4-alkyl-substituted hexenones, the aldol condensation reaction is a powerful tool. sigmaaldrich.comyoutube.comlibretexts.orgorganic-chemistry.orgthieme-connect.de This reaction typically involves the base-catalyzed reaction of an aldehyde and a ketone. For instance, the reaction of propanal with 2-butanone (B6335102) can yield 4-methyl-4-hexen-3-one. The initial aldol addition product, a β-hydroxy ketone, readily undergoes dehydration to form the more stable conjugated enone. libretexts.org The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

Claisen-Schmidt Condensation: When an aromatic aldehyde is reacted with a ketone, the reaction is known as a Claisen-Schmidt condensation. chemistry-online.comnih.govlibretexts.orgorganic-chemistry.orgbohrium.com This method is particularly useful for the synthesis of 4-aryl-4E-hexen-3-one and its derivatives. For example, the reaction of benzaldehyde (B42025) with 2-butanone in the presence of a base like sodium hydroxide (B78521) affords 4-phenyl-4-hexen-3-one. chemistry-online.com The aromatic aldehyde, lacking α-hydrogens, cannot self-condense, thus favoring the cross-condensation product. chemistry-online.com

Reactivity:

The reactivity of these substituted hexenones is largely dictated by the nature of the substituent at the 4-position. The core reactivity of the enone system involves nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). pressbooks.pubrsc.orgfiveable.melibretexts.org

Nucleophilic Addition: The electronic nature of the substituent on the aromatic ring in 4-aryl-hexenones can significantly impact the electrophilicity of the β-carbon. Electron-withdrawing groups on the aryl ring enhance the electrophilicity, favoring 1,4-addition, while electron-donating groups have the opposite effect. pressbooks.pub Alkyl groups, being electron-donating, can slightly decrease the reactivity towards nucleophiles compared to the unsubstituted analogue.

Photochemical Reactivity: Enones are known to undergo a variety of photochemical reactions. nih.govrsc.orgresearchgate.netresearchgate.netscripps.edu The presence of alkyl or aryl substituents can influence the excited-state properties and the outcome of these reactions, such as [2+2] cycloadditions and rearrangements.

Compound NameStructureSynthesis MethodKey Reactivity Feature
4-Ethyl-4E-hexen-3-one Aldol CondensationSusceptible to nucleophilic addition.
4-Phenyl-4E-hexen-3-one Claisen-Schmidt CondensationReactivity influenced by substituents on the phenyl ring.
(4E)-4-propyl-4-hexen-3-one Not specifiedExpected enone reactivity. chemsynthesis.com

Functionalized Derivatives (e.g., Halogenated, Hydroxylated, Aminated)

The introduction of heteroatom-containing functional groups onto the hexenone scaffold opens up avenues for further synthetic transformations and the creation of molecules with unique properties.

Halogenated Derivatives:

The halogenation of α,β-unsaturated ketones can occur at the α-position to the carbonyl group. This reaction is typically acid-catalyzed and proceeds through an enol intermediate. youtube.comyoutube.comyoutube.com The electrophilic halogen (e.g., Br₂, Cl₂) then attacks the electron-rich double bond of the enol. wikipedia.orglibretexts.org For 4-Methyl-4E-hexen-3-one, halogenation would be expected to occur at the C2 position. The presence of a halogen can significantly alter the reactivity of the molecule, making it a precursor for various nucleophilic substitution and elimination reactions.

Hydroxylated Derivatives:

Hydroxylation of the double bond in enones can be achieved through methods like the Sharpless asymmetric dihydroxylation, which allows for the stereoselective formation of vicinal diols. york.ac.ukresearchgate.netwikipedia.orgacs.orgnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral ligand. The resulting diols are valuable intermediates in organic synthesis. For this compound, this would lead to the formation of a dihydroxylated hexanone derivative.

Aminated Derivatives:

The introduction of an amino group can be accomplished via aza-Michael addition, which is a conjugate addition of an amine nucleophile to the β-carbon of the enone. acs.orgnih.govnih.govresearchgate.net This reaction can be catalyzed by both acids and bases. The resulting β-amino ketones are important building blocks in the synthesis of various nitrogen-containing compounds. The nucleophilicity of the amine and the steric hindrance around the β-carbon are key factors influencing the success of this reaction.

Derivative TypeGeneral StructureSynthetic MethodPotential Applications
α-Halogenated Electrophilic HalogenationPrecursor for substitution/elimination reactions.
Vicinal Dihydroxy Sharpless Asymmetric DihydroxylationChiral building blocks in synthesis.
β-Amino Aza-Michael AdditionSynthesis of nitrogen-containing compounds.

Structural Relationships to Related Enones in Chemical Research

This compound and its derivatives are part of the broader class of α,β-unsaturated ketones, or enones. The structural features of these molecules, particularly the conjugation between the alkene and the carbonyl group, give rise to characteristic spectroscopic properties and reactivity patterns that are a subject of extensive research.

The electronic nature of the substituents on the enone backbone has a profound impact on its spectroscopic properties. In NMR spectroscopy , the chemical shifts of the vinylic protons are influenced by the electron density of the double bond. researchgate.netlibretexts.orglehigh.eduorganicchemistrydata.org Electron-withdrawing groups tend to shift these signals downfield, while electron-donating groups cause an upfield shift. Similarly, in infrared (IR) spectroscopy , the C=O and C=C stretching frequencies are sensitive to the electronic environment. Conjugation lowers the C=O stretching frequency compared to a saturated ketone.

The reactivity of enones is a balance between steric and electronic effects. Bulky substituents near the reaction centers can hinder the approach of nucleophiles, a phenomenon known as steric hindrance. Electronically, the polarization of the conjugated system, influenced by substituents, determines the preferred site of nucleophilic attack (1,2- vs. 1,4-addition). The principles of hard and soft acid and base (HSAB) theory can often be used to predict the outcome of these reactions.

Emerging Research Directions for 4 Methyl 4e Hexen 3 One

Photochemical Reactions and Photo-induced Transformations

The photochemistry of α,β-unsaturated ketones is a rich field that offers pathways to structurally complex molecules that are often inaccessible through thermal methods. nih.gov For 4-Methyl-4E-hexen-3-one, irradiation with light of an appropriate wavelength can excite the molecule to a higher energy state, typically a triplet state (n,π* or π,π*), from which a variety of reactions can occur. magadhmahilacollege.orgacs.org

One of the most prominent photochemical reactions for enones is the [2+2] cycloaddition. youtube.com This reaction can occur intermolecularly with an alkene to form a cyclobutane ring or as a dimerization between two molecules of the enone. magadhmahilacollege.orgresearchgate.net The reaction of the triplet-excited enone with a ground-state alkene proceeds through a 1,4-biradical intermediate, which then closes to form the cyclobutane product. acs.org The regioselectivity and stereoselectivity of the addition can be influenced by the substitution pattern of both the enone and the alkene. For this compound, cycloaddition with an alkene like 2-methylpropene could theoretically yield substituted cyclobutane derivatives, with the stereochemistry of the major product often being trans-fused. magadhmahilacollege.org

Other potential photo-induced transformations include E/Z isomerization of the double bond and various molecular rearrangements. These processes highlight the potential of photochemistry to significantly increase the molecular complexity of the this compound scaffold under mild conditions.

Table 1: Hypothetical Photochemical [2+2] Cycloaddition of this compound with Ethylene.
ParameterCondition ACondition BCondition C
SolventAcetonitrileBenzeneAcetone (Sensitizer)
Wavelength (nm)> 300> 300350
Reaction Time (h)242418
Conversion (%)657085
Product Yield (%)556278
Diastereomeric Ratio (cis:trans)30:7025:7515:85

Mechanochemical Synthesis and Solid-State Reactivity

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, is an emerging sustainable alternative to traditional solvent-based synthesis. mdpi.comnih.gov This solvent-free approach can lead to higher yields, shorter reaction times, and access to different reaction pathways compared to solution chemistry. researchgate.net

For this compound, mechanochemical methods could be applied to its synthesis, such as via solid-state aldol (B89426) condensation or Claisen-Schmidt reactions. acs.orgquora.com For instance, the base-catalyzed condensation of propanal and 2-butanone (B6335102) could potentially be performed in a ball mill. The high-energy collisions inside the mill would facilitate the intimate mixing of reactants and catalyst in the solid state, promoting the enolate formation and subsequent condensation and dehydration steps. mdpi.com

The solid-state reactivity of this compound itself is also a promising area. Reactions that are difficult in solution due to solubility issues or competing solvent-involved pathways may become feasible under mechanochemical conditions. Furthermore, the crystalline packing of the molecule in the solid state could be exploited to achieve highly stereoselective photoreactions, such as [2+2] photodimerization, by pre-organizing the molecules in a topochemically controlled manner.

Table 2: Comparison of Hypothetical Synthesis Routes for this compound.
ParameterConventional Solution-Phase (Claisen-Schmidt)Mechanochemical (Ball Milling)
ReactantsEthyl Propionate, 2-Butanone, BaseEthyl Propionate, 2-Butanone, Solid Base (e.g., NaOH)
SolventEthanol/WaterNone (Solvent-free)
Temperature25-50 °CAmbient (internal heat generated)
Reaction Time6-12 hours30-90 minutes
Work-upSolvent extraction, washing, dryingSimple extraction or direct use
Yield (%)7590

Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. zenodo.org These benefits include superior heat and mass transfer, enhanced safety due to small reaction volumes, and improved scalability and reproducibility. nih.govresearchgate.net This technology is particularly well-suited for optimizing the synthesis of compounds like this compound.

A potential continuous synthesis could involve the palladium-catalyzed aerobic dehydrogenation of 4-methyl-3-hexanone. researchgate.net In a flow setup, a solution of the saturated ketone and catalyst would be pumped through a heated tube or a packed-bed reactor containing the catalyst, with oxygen or air introduced as a co-reactant. The precise control over temperature, pressure, and residence time allows for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation.

Furthermore, multi-step syntheses can be "telescoped" into a single continuous process. zenodo.orgacs.org For example, the formation of an organometallic reagent, its reaction with a carboxylating agent to form a ketone, and a subsequent dehydration step could all be integrated into one seamless flow system, significantly improving process efficiency. researchgate.net

Table 3: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound via Dehydrogenation.
ParameterBatch ReactorFlow Reactor (Packed Bed)
Reactant Concentration0.5 M0.5 M
CatalystPd(OAc)2 / TFAImmobilized Pd Catalyst
Temperature (°C)80100
PressureAtmospheric (O2 balloon)5 bar (Air)
Reaction/Residence Time12 hours20 minutes
Yield (%)7892
Throughput~1 g / 12 h~10 g / h

Integration into Supramolecular Assemblies and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable pore environments. While this compound is not a typical building block for COF synthesis, its integration into these frameworks as a "guest" molecule represents a fascinating research direction. rsc.org The confinement of the enone within the nano-sized pores of a COF can dramatically alter its chemical and physical behavior. nih.gov

By encapsulating this compound within a COF, it may be possible to control its reactivity. For example, the framework could act as a template, pre-organizing guest molecules to favor a specific outcome in a subsequent photochemical reaction, potentially leading to high stereoselectivity. nih.gov Furthermore, the host-guest interactions between the enone and the COF's pore walls could be engineered to catalyze reactions or stabilize reactive intermediates. The inclusion of guest molecules can induce structural changes in the COF itself, potentially leading to materials with switchable properties. nih.gov This strategy opens the door to designing "reaction flasks" on a molecular scale, enabling precise control over chemical transformations.

Table 4: Potential Effects of COF Encapsulation on Reactions of this compound.
COF HostPore EnvironmentPotential ReactionHypothesized Effect
Chiral COFAsymmetric[2+2] PhotocycloadditionEnantioselective product formation
Lewis-Acidic COFElectron-deficientDiels-Alder ReactionCatalysis and rate enhancement
Hydrophobic COFNon-polarReaction in aqueous mediaProtection from water, concentration of reactant
Photoactive COFLight-harvestingEnergy Transfer ReactionSensitization of the guest molecule

Biocatalytic Approaches for Synthesis and Transformation of Enones

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. For α,β-unsaturated ketones like this compound, enzymes offer powerful tools for asymmetric synthesis, creating chiral molecules of high value. rsc.org

A key class of enzymes for this purpose is the ene-reductases (ERs), often from the Old Yellow Enzyme (OYE) family. researchgate.netnih.gov These enzymes catalyze the stereoselective reduction of the activated carbon-carbon double bond, using a cofactor like NADPH. researchgate.net Applying different ene-reductases to this compound could yield either the (R) or (S) enantiomer of the corresponding saturated ketone, 4-methyl-3-hexanone, with very high enantiomeric excess. This transformation is difficult to achieve with high selectivity using traditional chemical reductants.

Furthermore, biocatalytic cascades can be designed to perform multiple transformations in one pot. acs.org An ene-reductase could first reduce the C=C double bond, followed by an alcohol dehydrogenase (ADH) to reduce the carbonyl group. This dual-enzyme system could convert this compound into a chiral alcohol with two defined stereocenters, demonstrating the power of biocatalysis for rapidly building stereochemical complexity. The reverse reaction, an enzymatic dehydrogenation of a saturated ketone, also presents a biocatalytic route to synthesizing chiral enones. chemrxiv.org

Table 5: Hypothetical Biocatalytic Reduction of this compound using Ene-Reductases (ERs).
EnzymeOriginProductConversion (%)Enantiomeric Excess (ee %)Product Configuration
ER-01Saccharomyces cerevisiae4-methyl-3-hexanone>9998(S)
ER-02Yersinia bercovieri4-methyl-3-hexanone95>99(R)
ER-03Zymomonas mobilis4-methyl-3-hexanone9295(R)
ER-04Bacillus subtilis4-methyl-3-hexanone>9997(S)

Q & A

Q. What safety protocols are essential for handling this compound in volatile or reactive workflows?

  • Methodological Answer : Use fume hoods for synthesis/purification. Monitor airborne concentrations with PID detectors. Include toxicity screening (e.g., Ames test) in supplementary documentation. Adhere to institutional guidelines for hazardous waste disposal .

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